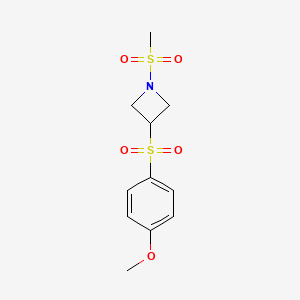

![molecular formula C15H9F3N2O2S B2692810 2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline CAS No. 338394-56-2](/img/structure/B2692810.png)

2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

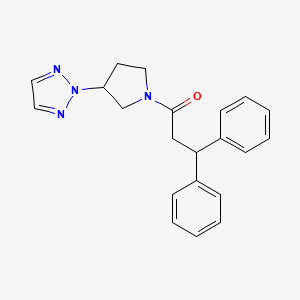

“2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline” is a chemical compound with a molecular formula of C15H9F3N2O2S . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . This compound is part of a larger family of compounds known for their pharmaceutical and industrial applications .

Synthesis Analysis

The synthesis of “2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline” and its derivatives can be achieved starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one . A wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .Molecular Structure Analysis

The molecular structure of “2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline” is based on the quinoxaline skeleton, which is a nitrogen-containing heterocyclic compound . The trifluoromethyl group and the phenylsulfonyl group are attached to this skeleton, contributing to the unique properties of this compound .Scientific Research Applications

Pharmaceutical Industry

Trifluoromethyl compounds are known for their abundance in more than 20% of pharmaceutical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Several trifluoromethyl derivatives are used in the pharmaceutical industry .

Agrochemical Industry

Trifluoromethyl compounds are also widely used in the agrochemical industry . The major use of trifluoromethyl derivatives is in the protection of crops from pests . More than 20 new trifluoromethyl-containing agrochemicals have acquired ISO common names .

Transition Metal-Mediated Trifluoromethylation Reactions

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Synthesis of Complex Fluorinated Compounds

α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

Veterinary Industry

Several trifluoromethyl derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethyl moiety have been granted market approval .

Functional Materials

Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine .

Future Directions

The future directions for research on “2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline” and its derivatives could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of activities exhibited by quinoxaline derivatives, these compounds may have potential applications in pharmaceutical and industrial contexts .

properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]sulfonylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O2S/c16-15(17,18)10-4-3-5-11(8-10)23(21,22)14-9-19-12-6-1-2-7-13(12)20-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUWFKUSGJCDNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2692729.png)

![1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione](/img/structure/B2692732.png)

![N-benzyl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2692737.png)

![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2692739.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2692741.png)

![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2692742.png)

![1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2692744.png)

![N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B2692745.png)